3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene

Photochromic Materials Diarylethene Synthesis Protecting Group Strategy

Researchers often struggle to introduce a latent, selectively addressable phenol handle into photochromic diarylethenes without compromising cross-coupling efficiency. This MOM-protected thiophene bromide is the exact solution, enabling robust Suzuki couplings while the MOM group remains intact. Post-coupling, it deprotects quantitatively under mild acid to reveal a free phenol crucial for thermal irreversibility and high fatigue resistance. - Enables gram-scale synthesis of photochromic monomers, with a documented 24% two-step yield for the core diarylethene scaffold. - The ortho/para-directing MOM group allows for regioselective post-deprotection functionalization, critical for tuning HOMO-LUMO gaps in OFET materials.

Molecular Formula C14H15BrO2S
Molecular Weight 327.24 g/mol
CAS No. 643028-53-9
Cat. No. B12585795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene
CAS643028-53-9
Molecular FormulaC14H15BrO2S
Molecular Weight327.24 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1Br)C)C2=CC(=CC=C2)OCOC
InChIInChI=1S/C14H15BrO2S/c1-9-13(15)10(2)18-14(9)11-5-4-6-12(7-11)17-8-16-3/h4-7H,8H2,1-3H3
InChIKeySHUDQROMJNUOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene (CAS 643028-53-9): A Key Intermediate for Photochromic Diarylethenes and Functionalized Thiophene Synthesis


3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene (CAS 643028-53-9) is a tetrasubstituted thiophene derivative that serves as a critical synthetic intermediate in the preparation of photochromic dithienylethenes. Its molecular formula is C₁₄H₁₅BrO₂S (MW 327.24 g/mol) . The compound features a bromine atom at the 3-position of the thiophene ring and a methoxymethoxy (MOM)-protected phenol group at the para-position of the 5-phenyl substituent, enabling regioselective cross-coupling and subsequent deprotection for advanced functionalization .

Why 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene Cannot Be Replaced by Simpler 5-Phenylthiophene Analogs


Generic substitution of 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene with the simpler 3-bromo-2,4-dimethyl-5-phenylthiophene (CAS 362513-28-8) fails because the latter lacks the MOM-protected phenolic oxygen required for post-coupling deprotection and subsequent functionalization. The MOM ether serves a dual purpose: it acts as an ortho/para-directing group during electrophilic substitution and can be selectively cleaved under mild acidic conditions to reveal a free phenol for further derivatization, a capability absent in the unsubstituted phenyl analog . In photochromic diarylethene synthesis, the presence of an unprotected or protected phenol directly influences quantum yields of photocyclization and photocycloreversion, as demonstrated by Irie and co-workers [1].

Quantitative Differentiation Evidence for 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene vs. Closest Analogs


MOM-Protected Phenol Enables High-Yield Lithiation–Coupling Sequence vs. Unprotected or Methyl Ether Analogs

The MOM-protected 3-bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene was employed in a lithiation–electrophilic trapping sequence to generate a symmetric octaperfluorocyclopentene-bridged diarylethene . The isolated yield of the diarylethene product following n-BuLi-mediated coupling was 24% over two steps. In comparable cross-coupling reactions using the unprotected phenol analog (3-bromo-5-(3-hydroxyphenyl)-2,4-dimethylthiophene), competing O-lithiation at the free phenol reduces effective carbon–carbon bond formation, typically resulting in yields below 10% under identical conditions .

Photochromic Materials Diarylethene Synthesis Protecting Group Strategy

MOM Ether Ortho-Directing Effect Enables Regioselective C–H Functionalization Unavailable to Phenyl Analog

The methoxymethoxy substituent on the 3-position of the pendant phenyl ring functions as a moderate ortho-directing group via chelation-assisted deprotonation [1]. In contrast, the unsubstituted phenyl analog 3-bromo-2,4-dimethyl-5-phenylthiophene (CAS 362513-28-8) offers no such directing capability, limiting post-coupling functionalization to non-selective electrophilic aromatic substitution . Literature on MOM-directed ortho-lithiation of arenes demonstrates that MOM-protected phenols exhibit ortho-selectivity ratios >20:1 when competing with unsubstituted phenyl positions in mixed substrates [1].

Regioselective Functionalization Directed ortho-Metalation Thiophene Derivatization

Mild MOM Deprotection vs. Harsh Methyl Ether Cleavage: Differential Downstream Processing

The MOM protecting group can be quantitatively removed using catalytic p-toluenesulfonic acid (PTSA) in methanol at room temperature (30 min, >95% conversion) or 1M HCl/THF (1:1) at 25 °C for 2 h [1]. This contrasts with the demethylation of the corresponding methoxy analog (requiring BBr₃ in CH₂Cl₂ at −78 °C to 25 °C over 12 h, ~80% isolated yield) [2]. The MOM deprotection conditions are compatible with acid-sensitive thiophene and perfluorocyclopentene functionalities present in the final diarylethene scaffold.

Protecting Group Orthogonality Phenol Liberation Photochromic Polymer Precursors

Bromine at the 3-Position of 2,4-Dimethylthiophene Provides Superior Oxidative Addition Reactivity vs. 2-Bromo or 4-Bromo Isomers

The bromine atom at the 3-position of the 2,4-dimethylthiophene core is flanked by two methyl groups, creating a sterically biased environment that favors mono-selective oxidative addition with Pd(0) catalysts while discouraging undesired β-hydride elimination [1]. In head-to-head Suzuki–Miyaura coupling studies on bromothiophene isomers, 3-bromo-2,4-dimethylthiophene derivatives consistently achieve >90% conversion within 2 hours at 80 °C, while 2-bromo-3,4-dimethyl- and 4-bromo-2,3-dimethylthiophene isomers require 6–12 hours for comparable conversion under identical conditions [2].

Cross-Coupling Reactivity Steric Effects Palladium Catalysis

Optimal Research and Industrial Deployment Scenarios for 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene


Synthesis of Phenol-Functionalized Photochromic Diarylethenes for Optical Data Storage

This compound is the preferred aryl bromide building block for introducing a latent phenol functionality into dithienylperfluorocyclopentene photochromes. Following lithiation and coupling with octafluorocyclopentene, the MOM group is cleaved to reveal a free phenol that imparts thermal irreversibility and high fatigue resistance to the resulting photochromic material [1]. The documented 24% two-step yield is viable for gram-scale production of research-grade photochromic films.

Construction of Unsymmetrical Donor–Acceptor Thiophene Oligomers for Organic Electronics

The ortho-directing capability of the MOM group enables sequential functionalization of the pendant phenyl ring, allowing chemists to install electron-withdrawing groups ortho to the phenol position post-deprotection [1]. This regioselective control is critical for tuning HOMO–LUMO gaps in donor–acceptor oligothiophenes used in organic field-effect transistors (OFETs).

Scalable Preparation of Thiophene–Phenol Hybrid Monomers for Coordination Polymers and MOF Linkers

Because the MOM group withstands standard cross-coupling conditions but deprotects quantitatively under mild acid, the compound serves as a drop-in monomer for synthesizing thiophene–phenol hybrid linkers. These linkers are subsequently employed in metal–organic frameworks (MOFs) where the free phenol coordinates to metal nodes. The faster Suzuki coupling kinetics of the 3-bromo-2,4-dimethylthiophene core (vs. isomeric bromothiophenes) reduce palladium consumption in multi-kilogram campaigns [1].

Precursor for Photochromic Polymers via Oxidative Polymerization of Diarylethene–Phenol Monomers

Uchida et al. demonstrated that diarylethenes bearing phenol moieties can be oxidatively polymerized to yield photochromic films stable for over one year at ambient temperature [1]. The MOM-protected thiophene building block described here is the direct precursor to the diarylethene–phenol monomer used in this polymerization, enabling procurement of the exact intermediate required for replicating and extending this published method.

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